molecular formula C5H7Cl2N B1377394 4,5-Dichloro-1,2,3,6-tetrahydropyridine CAS No. 1432680-16-4

4,5-Dichloro-1,2,3,6-tetrahydropyridine

Cat. No.: B1377394
CAS No.: 1432680-16-4
M. Wt: 152.02 g/mol
InChI Key: MAHOVBPJXQWRSZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C₅H₇Cl₂N It is a derivative of tetrahydropyridine, characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,2,3,6-tetrahydropyridine typically involves the chlorination of 1,2,3,6-tetrahydropyridine. One common method is the reaction of 1,2,3,6-tetrahydropyridine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, resulting in the formation of the desired dichlorinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it back to tetrahydropyridine or other reduced forms.

    Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.

Major Products Formed:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

4,5-Dichloro-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    1,2,3,6-Tetrahydropyridine: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.

    4,5-Dichloro-2,3,6,7-tetrahydro-1H-azepine: Another chlorinated heterocycle with different structural and chemical properties.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A strong oxidizing agent with different applications.

Uniqueness: 4,5-Dichloro-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its dichlorinated structure allows for targeted modifications and applications in various research and industrial fields.

Properties

IUPAC Name

4,5-dichloro-1,2,3,6-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2N/c6-4-1-2-8-3-5(4)7/h8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOVBPJXQWRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 2
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 3
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 4
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 5
4,5-Dichloro-1,2,3,6-tetrahydropyridine
Reactant of Route 6
4,5-Dichloro-1,2,3,6-tetrahydropyridine

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